

Potential Research Applications of 1-ethyl-1H-indole-6-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-ethyl-1H-indole-6-carbaldehyde

Cat. No.: B1341430

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and biomedical research. Its indole scaffold, substituted with a reactive aldehyde functionality and an N-ethyl group, provides a unique platform for the synthesis of a diverse range of complex molecules. This technical guide explores the core research applications of **1-ethyl-1H-indole-6-carbaldehyde**, summarizing its chemical properties and potential as an intermediate in the development of novel therapeutic agents and functional materials. While specific quantitative biological data for this exact molecule is emerging, this document provides insights based on the activities of structurally related indole derivatives and outlines detailed experimental protocols for its synthesis and derivatization.

Chemical Properties and Synthesis

1-ethyl-1H-indole-6-carbaldehyde possesses the characteristic reactivity of both an indole and an aromatic aldehyde. The indole nitrogen is alkylated with an ethyl group, which can influence the electronic properties and solubility of its derivatives. The aldehyde group at the 6-position is a key functional handle for a variety of chemical transformations.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Storage Conditions	2-8°C, under inert atmosphere	[1]

Synthesis

A common synthetic route to **1-ethyl-1H-indole-6-carbaldehyde** involves the N-alkylation of a suitable indole-6-carbaldehyde precursor.

Experimental Protocol: N-ethylation of Indole-6-carbaldehyde

This protocol is a representative procedure for the N-alkylation of an indole, adapted for the synthesis of the title compound.

Materials:

- Indole-6-carbaldehyde
- Ethyl iodide or diethyl sulfate
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford **1-ethyl-1H-indole-6-carbaldehyde**.

Characterization Data (Predicted based on related structures):

- ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, CHO), 8.0-7.2 (m, 4H, Ar-H), 4.2 (q, 2H, NCH₂CH₃), 1.5 (t, 3H, NCH₂CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 110.0, 105.0, 42.0, 15.0.
- Mass Spectrometry (ESI-MS): m/z 174.09 [M+H]⁺.

Potential Research Applications

Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, and derivatives of indole-6-carbaldehyde are being explored for various therapeutic applications.

Derivatives of substituted indoles have shown promising anticancer activity.^{[2][3]} The aldehyde functionality of **1-ethyl-1H-indole-6-carbaldehyde** can be readily converted into various pharmacophores, such as Schiff bases, hydrazones, and other heterocyclic systems, which have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways to Investigate:

- Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, and Src kinase.^{[4][5][6]}
- Tubulin Polymerization Inhibition: Certain indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.^[7]

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Caption: Potential anticancer mechanisms of action for derivatives of **1-ethyl-1H-indole-6-carbaldehyde**.

Representative Experimental Protocol: Synthesis of an Indole-6-carboxaldehyde Schiff Base Derivative

Materials:

- **1-ethyl-1H-indole-6-carbaldehyde**
- Substituted aniline (e.g., 4-aminoacetophenone)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **1-ethyl-1H-indole-6-carbaldehyde** (1.0 eq) in ethanol in a round-bottom flask.

- Add the substituted aniline (1.1 eq) to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Collect the solid product by filtration and wash with cold ethanol.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Indole derivatives are known to possess anti-inflammatory properties. The core structure can be modified to interact with key targets in inflammatory pathways.

Materials Science

The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents.^{[8][9][10]} The aldehyde group of **1-ethyl-1H-indole-6-carbaldehyde** serves as a convenient point of attachment for conjugating the indole fluorophore to other molecules or for creating sensors that respond to specific analytes.

Potential Design of a Fluorescent Probe:

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graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
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Caption: General workflow for the synthesis and application of a fluorescent probe.

Representative Experimental Protocol: Knoevenagel Condensation for Fluorophore Synthesis

Materials:

- **1-ethyl-1H-indole-6-carbaldehyde**

- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- Piperidine or another basic catalyst
- Ethanol or Toluene

Procedure:

- In a round-bottom flask, dissolve **1-ethyl-1H-indole-6-carbaldehyde** (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
- Add a catalytic amount of piperidine.
- Reflux the mixture for 2-4 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature, which may cause the product to crystallize.
- Collect the solid product by filtration and wash with cold ethanol.
- If necessary, purify the product further by recrystallization or column chromatography.
- Characterize the photophysical properties (absorption, emission, quantum yield, and Stokes shift) of the synthesized compound.

Indole derivatives are being investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their charge-transporting properties.^{[11][12]} The ability to functionalize the indole core at various positions allows for the fine-tuning of their electronic properties.

Summary of Quantitative Data (Representative for Indole Derivatives)

Specific quantitative data for **1-ethyl-1H-indole-6-carbaldehyde** is not extensively available in the public domain. The following table presents representative data for related indole derivatives to indicate potential activity ranges.

Compound Class	Target/Assay	IC ₅₀ / Activity	Reference
2-phenyl-indole-3-carbaldehyde analog	Tubulin polymerization inhibition	1.5 μ M	[7]
3-substituted-2-carbalkoxy indoles	Cytotoxicity against CEM cells	EC ₅₀ = 0.20 μ M	[3]
Chalcone-indole derivative	Inhibition of cancer cell proliferation	IC ₅₀ = 0.22 - 1.80 μ M	[3]
Quinoline-indole derivative	Tubulin polymerization inhibition	IC ₅₀ = 2.09 μ M	[3]
Indole-based thiosemicarbazones	Antimycobacterial activity	IC ₅₀ = 0.9 - 1.9 μ g/mL	[13]

Conclusion

1-ethyl-1H-indole-6-carbaldehyde is a promising and versatile chemical intermediate. Its structural features make it an attractive starting material for the synthesis of novel compounds with potential applications in oncology, inflammatory diseases, and materials science. The synthetic accessibility of this compound, coupled with the broad biological and photophysical activities of the indole class, warrants further investigation into its derivatives. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the full potential of this valuable building block. Further research is needed to establish specific structure-activity relationships and to fully characterize the biological and physical properties of its derivatives.

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